![molecular formula C10H13ClN2O3 B2417141 N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride CAS No. 1245569-81-6](/img/structure/B2417141.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride is a chemical compound characterized by the presence of a benzo[d][1,3]dioxole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amidation: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate amine to form the amide bond.
Methylation: The amide is methylated using methylating agents such as methyl iodide.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduction: Reduced amine or amide derivatives.
Substitution: Substituted amine or amide products.
Applications De Recherche Scientifique
N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
- N-(benzo[d][1,3]dioxol-5-yl)-N-methylacetamide
- 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride is unique due to its specific structural features and the presence of both the benzo[d][1,3]dioxole ring and the methylaminoacetamide moiety. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-11-5-10(13)12-7-2-3-8-9(4-7)15-6-14-8;/h2-4,11H,5-6H2,1H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLISPMIZPCIUCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC2=C(C=C1)OCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)
![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)
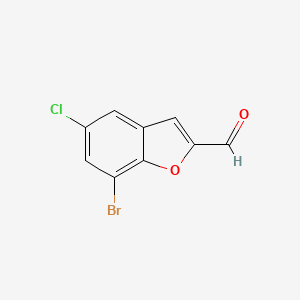
![N-(4-ethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2417065.png)
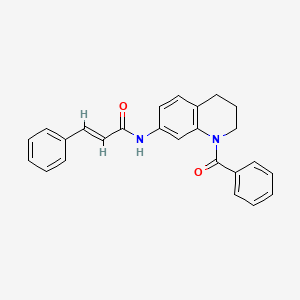
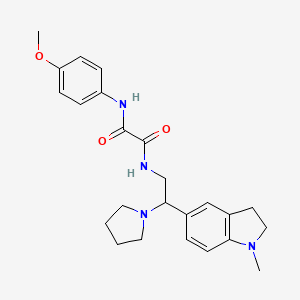

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)
![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)
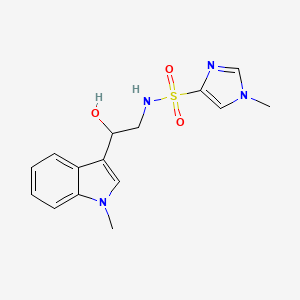
![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)
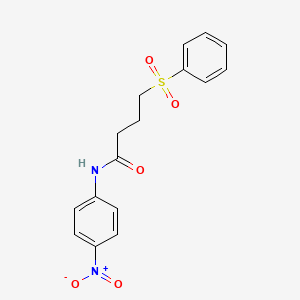
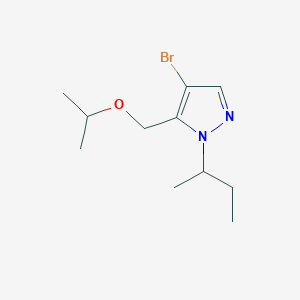
![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)
